ethyl 4-methyl-2-[(1-pyrrolidinylacetyl)amino]-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-[(1-pyrrolidinylacetyl)amino]-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H19N3O3S and its molecular weight is 297.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.11471265 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Thiazole Derivatives
A study by Žugelj et al. (2009) describes the transformations of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, highlighting a synthesis pathway that might involve similar thiazole derivatives for creating complex molecules with potential pharmaceutical applications Žugelj et al., 2009.
Antimicrobial Activity Studies
Desai et al. (2019) conducted synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate to explore its antimicrobial properties. This study exemplifies how derivatives of thiazole compounds, including the one , can be modified to enhance or investigate their biological activities Desai, Bhatt, & Joshi, 2019.
Transformation into Pyridine Derivatives
Albreht et al. (2009) described the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. This work illustrates the chemical versatility of thiazole derivatives in synthesizing pyridine-based molecules, which are important in pharmaceutical chemistry Albreht, Uršič, Svete, & Stanovnik, 2009.
Molluscicidal Properties
Research by El-Bayouki and Basyouni (1988) on new thiazolo[5,4-d]pyrimidines with molluscicidal properties demonstrates the potential application of thiazole derivatives in pest control, indicating the broad spectrum of utility beyond just pharmaceuticals El-Bayouki & Basyouni, 1988.
Synthesis of Pyridines and Pyrimidines
Mohamed (2014) and colleagues' work on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives further exemplifies the role of thiazole compounds in creating complex heterocyclic structures, which are crucial in the development of new drugs and materials Mohamed, 2014.
Properties
IUPAC Name |
ethyl 4-methyl-2-[(2-pyrrolidin-1-ylacetyl)amino]-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-3-19-12(18)11-9(2)14-13(20-11)15-10(17)8-16-6-4-5-7-16/h3-8H2,1-2H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTQFZKVNNABQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2CCCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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